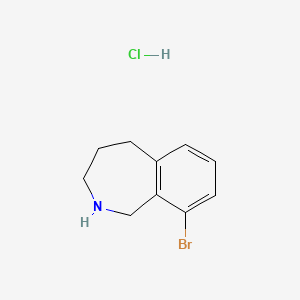
9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a bromine atom and a benzazepine ring, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical structure.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine
- 2,3,4,5-tetrahydro-1H-2-benzazepine
- 9-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Uniqueness
9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to the presence of the bromine atom at the 9-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H13BrClN |
|---|---|
Poids moléculaire |
262.57 g/mol |
Nom IUPAC |
9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-4-2-6-12-7-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H |
Clé InChI |
XMKGIWLERRYGEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C(=CC=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















